molecular formula C13H18FNO B1341328 4-(5-Fluoro-2-methoxy-benzyl)-piperidine CAS No. 955314-86-0

4-(5-Fluoro-2-methoxy-benzyl)-piperidine

Cat. No. B1341328
CAS RN: 955314-86-0
M. Wt: 223.29 g/mol
InChI Key: SCRJXUARAPRBFW-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxy-benzyl)-piperidine, also known as 4-Fluoro-2-MPBP, is a synthetic compound belonging to the class of piperidine compounds. It is a white solid with a molecular weight of 279.26 g/mol and a melting point of 100-102°C. 4-Fluoro-2-MPBP has a wide range of applications in scientific research and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Molecular Pharmacology and Neuroscience

4-(5-Fluoro-2-methoxy-benzyl)-piperidine derivatives have been explored for their potential pharmacological applications, particularly in the context of molecular pharmacology and neuroscience. One compound from this family was found to be an allosteric modulator of the serotonin transporter (hSERT) with minimal affinity for dopamine, serotonin, or norepinephrine transporters, indicating a potential role in neuropsychiatric disorder treatment (Boos et al., 2006). Another study utilized a this compound derivative as a molecular imaging probe to quantify serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients, providing insights into the neurodegenerative processes and potential therapeutic targets (Kepe et al., 2006).

Corrosion Inhibition

In the field of material science, derivatives of this compound have been evaluated for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations were conducted to investigate the adsorption and corrosion inhibition effects of these derivatives on iron surfaces. The study offers valuable insights for developing new corrosion inhibitors in industrial applications (Kaya et al., 2016).

Chemical Synthesis and Isotopomer Preparation

The synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine, closely related to this compound, has been documented, emphasizing the importance of these compounds in chemical research and their potential utility in various fields, including pharmacological research (Proszenyák et al., 2005).

Radiopharmaceuticals and Imaging Agents

Research in radiopharmaceuticals has included the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a compound incorporating the piperidine structure. This compound was evaluated as a PET radiotracer, providing a tool for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse et al., 2003).

properties

IUPAC Name

4-[(5-fluoro-2-methoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-16-13-3-2-12(14)9-11(13)8-10-4-6-15-7-5-10/h2-3,9-10,15H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRJXUARAPRBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588786
Record name 4-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

955314-86-0
Record name 4-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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